3-(morpholin-4-yl)cyclobutan-1-ol, Mixture of diastereomers
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Overview
Description
3-(morpholin-4-yl)cyclobutan-1-ol, Mixture of diastereomers, is a compound that features a cyclobutane ring substituted with a morpholine group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(morpholin-4-yl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with morpholine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution. The resulting product is a mixture of diastereomers due to the presence of multiple chiral centers in the molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization or chromatography are employed to separate the diastereomers.
Chemical Reactions Analysis
Types of Reactions
3-(morpholin-4-yl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
3-(morpholin-4-yl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(morpholin-4-yl)cyclobutan-1-ol involves its interaction with specific molecular targets. The morpholine group can interact with various receptors or enzymes, potentially modulating their activity. The cyclobutane ring may also play a role in the compound’s overall biological activity by influencing its three-dimensional structure and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-(piperidin-4-yl)cyclobutan-1-ol: Similar structure but with a piperidine ring instead of a morpholine ring.
3-(pyrrolidin-4-yl)cyclobutan-1-ol: Contains a pyrrolidine ring instead of a morpholine ring.
Uniqueness
3-(morpholin-4-yl)cyclobutan-1-ol is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The combination of the cyclobutane ring and morpholine group makes it a versatile compound for various applications.
Properties
CAS No. |
1564732-40-6 |
---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
3-morpholin-4-ylcyclobutan-1-ol |
InChI |
InChI=1S/C8H15NO2/c10-8-5-7(6-8)9-1-3-11-4-2-9/h7-8,10H,1-6H2 |
InChI Key |
KPLAVERSMOLQQV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2CC(C2)O |
Purity |
95 |
Origin of Product |
United States |
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